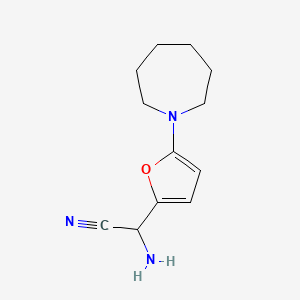
2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile
Description
2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile is an organic compound that features a furan ring substituted with an azepane group and an aminoacetonitrile moiety
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-amino-2-[5-(azepan-1-yl)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C12H17N3O/c13-9-10(14)11-5-6-12(16-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-8,14H2 |
InChI Key |
CVHDSIPBAWJXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(O2)C(C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile typically involves the reaction of 5-(azepan-1-yl)furan-2-carbaldehyde with an appropriate amine and a cyanide source. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and azepane group can interact with various biological macromolecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetonitrile
- 2-Amino-2-(5-(morpholin-1-yl)furan-2-yl)acetonitrile
- 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile
Uniqueness
2-Amino-2-(5-(azepan-1-yl)furan-2-yl)acetonitrile is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


